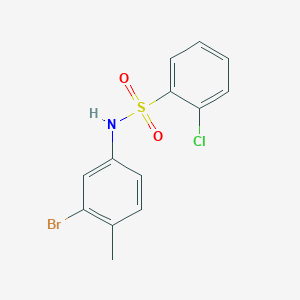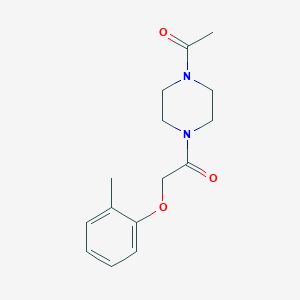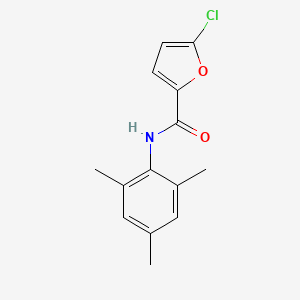
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its unique properties. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The purpose of
作用機序
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the influx of calcium ions into the neuron. N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide blocks the receptor by preventing the binding of glycine, which reduces the influx of calcium ions and inhibits the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has a wide range of biochemical and physiological effects. For example, N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can lead to a decrease in neuronal excitability and a reduction in the risk of excitotoxicity. N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has also been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, which can protect neurons from oxidative stress and cell death.
実験室実験の利点と制限
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its relative ease of synthesis, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to the use of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide in lab experiments. For example, N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has a relatively short half-life in vivo, which can make it difficult to maintain a stable blockade of the NMDA receptor over an extended period of time. Additionally, the use of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide can lead to the development of tolerance and withdrawal symptoms, which can complicate experimental design and interpretation.
将来の方向性
There are several future directions for research on N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can overcome the limitations of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide. Another area of interest is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide as a tool for investigating the role of the NMDA receptor in synaptic plasticity and learning and memory processes is an area of ongoing research.
合成法
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 2-cyclohexylpyrazoline. This intermediate is then reacted with cyclopropanecarboxylic acid to form N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide. The synthesis of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.
科学的研究の応用
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been extensively studied in scientific research due to its ability to selectively block the NMDA receptor. The NMDA receptor is involved in a wide range of physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and neurodegeneration. N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been used in a variety of experimental paradigms to investigate the role of the NMDA receptor in these processes. For example, N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been used to block the NMDA receptor in animal models of stroke, traumatic brain injury, and epilepsy to investigate the role of the receptor in these conditions.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(10-6-7-10)15-12-8-9-14-16(12)11-4-2-1-3-5-11/h8-11H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKUZUENQTAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
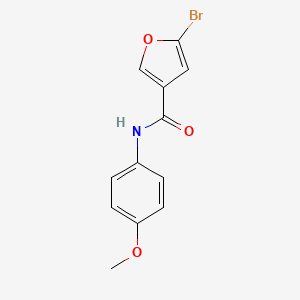

![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
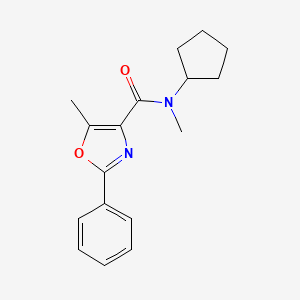
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
